2-Pyrazinylmethanol

Description

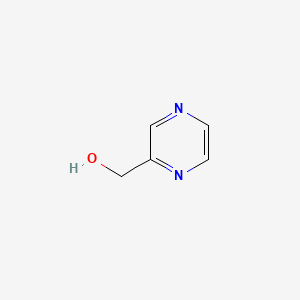

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

pyrazin-2-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O/c8-4-5-3-6-1-2-7-5/h1-3,8H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFCWHDGQCWJKCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=N1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00217338 | |

| Record name | Pyrazinemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00217338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6705-33-5 | |

| Record name | 2-Pyrazinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6705-33-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrazinemethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006705335 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrazinemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00217338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (pyrazin-2-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PYRAZINEMETHANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C27Z7QI77D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Advanced Synthesis of 2 Pyrazinylmethanol

Classical Synthetic Routes to 2-Pyrazinylmethanol

Traditional approaches to synthesizing this compound rely on well-established organic reactions, which can be broadly categorized into multi-step sequences and direct functionalization strategies.

Multi-Step Synthesis Approaches for this compound

Multi-step synthesis provides reliable, albeit sometimes lengthy, pathways to this compound. A primary and straightforward method involves the reduction of a corresponding carbonyl compound. Specifically, 2-formylpyrazine can be reduced to this compound. This transformation typically employs standard reducing agents and offers high yields under mild conditions, though it necessitates the prior synthesis or commercial availability of the starting aldehyde.

Another significant multi-step approach involves the dehydrocyclization of ethylenediamine (B42938) and glycerol (B35011). In this process, this compound is formed as a key cyclic intermediate which then proceeds to form 2-methylpyrazine (B48319). researchgate.netmdpi.com While the primary goal of this reaction is often the production of 2-methylpyrazine, the isolation or in-situ utilization of the this compound intermediate represents a viable synthetic route.

| Starting Material(s) | Key Transformation | Intermediate/Product | Notes |

| 2-Formylpyrazine | Reduction | This compound | High yield, mild conditions. |

| Ethylenediamine, Glycerol | Dehydrocyclization | This compound | Intermediate in 2-methylpyrazine synthesis. |

Direct Functionalization Strategies for this compound

Direct functionalization aims to introduce the hydroxymethyl group onto the pyrazine (B50134) ring in a single step, bypassing the need for pre-functionalized starting materials. One prominent strategy is the Minisci-type reaction, which involves the radical hydroxymethylation of the pyrazine core. acs.org This reaction typically uses a radical initiator to generate hydroxymethyl radicals from a source like methanol (B129727), which then attack the protonated pyrazine ring. This approach offers a direct C-H activation pathway to the desired product.

Another emerging strategy involves the photocatalytic hydroxymethylation of pyrazine N-oxides. While extensively studied for pyridine (B92270) N-oxides, this method is applicable to pyrazines. acs.org Under visible light irradiation and in the presence of a suitable photocatalyst, methanol can serve as the hydroxymethyl source, leading to the formation of 2-hydroxymethylated pyrazines in a single step. acs.org Radical substitution reactions on pyrazine dicarbonitriles have also been shown to introduce a hydroxymethyl group. researchgate.net

Modern and Sustainable Approaches for this compound Synthesis

Contemporary synthetic efforts are increasingly focused on developing more efficient, selective, and environmentally benign methods for producing this compound. These include advanced catalytic systems and biocatalytic pathways.

Catalytic Synthesis of this compound

Catalytic methods are central to modern organic synthesis, and the production of this compound is no exception. In the vapor phase dehydrocyclization of ethylenediamine and glycerol for the synthesis of 2-methylpyrazine, mixed metal oxide catalysts play a crucial role. Specifically, catalysts composed of zinc oxide and chromium(III) oxide (ZnO-ZnCr₂O₄) have been shown to facilitate this reaction, where this compound is a significant byproduct or intermediate. researchgate.netmdpi.comresearchgate.net The reaction conditions, such as temperature and catalyst composition, can be tuned to influence the selectivity towards different pyrazine derivatives, including this compound. acs.org

Similarly, copper oxide/copper chromite catalysts are effective in the synthesis of pyrazine from ethylenediamine, with this compound being one of the observed byproducts at certain reaction temperatures. acs.org These catalytic systems offer pathways that can be more efficient than classical stoichiometric reactions.

| Catalyst System | Reactants | Key Product(s) | Reference |

| ZnO-ZnCr₂O₄ | Ethylenediamine, Glycerol | 2-Methylpyrazine, this compound | researchgate.netmdpi.com |

| Copper oxide/copper chromite | Ethylenediamine | Pyrazine, this compound | acs.org |

Biocatalytic Pathways for this compound Production

Biocatalysis offers a powerful and green alternative for chemical synthesis, utilizing enzymes or whole microorganisms to perform reactions with high selectivity under mild conditions. One promising biocatalytic route to this compound is the enzymatic hydroxylation of 2-methylpyrazine. Microorganisms, such as certain strains of Pseudomonas putida that contain genes for xylene monooxygenase, are capable of hydroxylating the methyl group of 2-methylpyrazine to yield the corresponding hydroxymethyl derivative. nih.gov This biotransformation can be carried out using resting cells in an aqueous medium.

Another potential biocatalytic approach is the asymmetric reduction of 2-formylpyrazine to this compound. Alcohol dehydrogenases (ADHs) are a class of enzymes known for their ability to reduce ketones and aldehydes to alcohols with high enantioselectivity. This enzymatic reduction would be performed in water at or near room temperature, offering a sustainable alternative to chemical reducing agents.

| Biocatalytic Method | Substrate | Enzyme/Organism Class | Product |

| Enzymatic Hydroxylation | 2-Methylpyrazine | Xylene Monooxygenase (Pseudomonas putida) | This compound |

| Asymmetric Reduction | 2-Formylpyrazine | Alcohol Dehydrogenase (ADH) | This compound |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of this compound. Biocatalytic routes exemplify this trend by operating in aqueous media at ambient temperatures and pressures, which significantly reduces energy consumption and the use of hazardous organic solvents. The enzymes themselves are biodegradable catalysts.

In catalytic synthesis, the use of renewable feedstocks like crude glycerol, a byproduct of biodiesel production, for creating the pyrazine ring system is a key green aspect. researchgate.net The development of reusable heterogeneous catalysts, such as the mixed metal oxides, also aligns with green chemistry goals by minimizing waste. researchgate.net Furthermore, direct functionalization strategies like photocatalytic and Minisci-type reactions aim for higher atom economy by reducing the number of synthetic steps and avoiding the use of protecting groups. acs.org

Optimization of this compound Synthesis Conditions

The optimization of reaction conditions is a critical step in the synthesis of this compound to ensure high yield, purity, and cost-effectiveness. This process involves the systematic variation of several parameters, including temperature, solvent, catalysts, and the molar ratio of reactants. While specific optimization studies for the direct synthesis of this compound are not extensively detailed in publicly available literature, insights can be drawn from related processes involving this compound as a key reactant.

One such study focuses on the base-promoted esterification of N-heteroaryl methanols, where this compound was used as a model substrate. The optimization of conditions for this reaction provides a valuable framework for understanding the factors that influence reactions involving the hydroxyl group of this compound. The investigation systematically evaluated the impact of different bases, solvents, additives, and reactant ratios on the yield of the resulting ester product.

Initial trials using bases like t-BuOK resulted in low product yields. However, further screening identified Sodium Carbonate (Na₂CO₃) as a superior base for this transformation. The choice of solvent was also found to be crucial, with toluene (B28343) proving more effective than other solvents like 1,4-dioxane, DMF, and DMSO. The addition of a phase-transfer catalyst, 15-crown-5 (B104581), was shown to significantly enhance the reaction yield. Temperature and reactant stoichiometry were also fine-tuned, with the optimal temperature identified as 140°C and the ideal molar ratio of this compound to the acylating agent being 2.5:1 to achieve the highest product yield.

The detailed findings from such optimization studies are often presented in tabular form to allow for clear comparison of the different conditions tested.

Table 1: Optimization of Reaction Conditions for a Reaction Involving this compound

This table is a representative example based on a study of an esterification reaction starting with this compound to illustrate the optimization process.

| Entry | Base | Additive | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| 1 | t-BuOK | None | Toluene | 140 | 10 |

| 2 | None | None | Toluene | 140 | 0 |

| 3 | Na₂CO₃ | None | Toluene | 140 | 25 |

| 4 | K₂CO₃ | None | Toluene | 140 | 20 |

| 5 | Cs₂CO₃ | None | Toluene | 140 | 18 |

| 6 | Na₂CO₃ | 15-crown-5 | Toluene | 140 | 51 |

| 7 | Na₂CO₃ | 15-crown-5 | 1,4-Dioxane | 140 | 35 |

| 8 | Na₂CO₃ | 15-crown-5 | DMF | 140 | 28 |

| 9 | Na₂CO₃ | 15-crown-5 | Toluene | 120 | 40 |

| 10 | Na₂CO₃ | 15-crown-5 | Toluene | 150 | 62 |

*Reaction conducted with a modified 2.5:1 molar ratio of this compound to the acylating agent.

This systematic approach to optimizing reaction parameters is fundamental to developing efficient synthetic protocols for this compound itself, whether through the reduction of 2-pyrazinecarboxylic acid, the oxidation of 2-methylpyrazine followed by reduction, or other synthetic routes.

A thorough understanding of reaction kinetics and thermodynamics is essential for the optimization and control of the synthesis of this compound. Reaction kinetics deals with the rate of the chemical reaction and the factors that influence it, while thermodynamics determines the spontaneity and equilibrium position of the reaction.

Reaction Kinetics: The study of reaction kinetics for the synthesis of this compound involves determining the rate law, which expresses the relationship between the rate of reaction and the concentration of reactants. For instance, in the synthesis of pyrazine derivatives, kinetic models can be developed. For a ligand exchange reaction involving 5-methyl-2-pyrazinecarboxylic acid, both associative (second-order) and dissociative (first-order) mechanisms can be proposed, each with a distinct rate equation. bloomtechz.com

Associative Mechanism: Rate = k[MLn][L] bloomtechz.com

Dissociative Mechanism: Rate = k'[MLn] bloomtechz.com

Factors such as temperature, pressure, and the presence of catalysts significantly affect the reaction rate. For example, in the reduction of a pyrazine-2-carbaldehyde (B1279537) to its corresponding alcohol (a compound structurally similar to this compound), the activation energy was calculated to be 63 kJ/mol for an analogous pyridine compound, indicating the energy barrier that must be overcome for the reaction to proceed. In another study involving the dehydrocyclization of glycerol and ethylenediamine, where this compound is a proposed intermediate, specific reaction rates were measured over different catalysts, highlighting the influence of the catalyst on reaction speed. researchgate.netias.ac.in For example, the rate of formation of this compound was observed to differ between ZC7 and ZC9 catalysts. researchgate.net

Thermodynamics: Thermodynamic analysis of a synthesis reaction provides information on its feasibility and the expected yield at equilibrium. The key parameters are the changes in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS). A negative ΔG indicates a spontaneous reaction. numberanalytics.com

Scaling up the synthesis of this compound from a laboratory setting to industrial production presents a unique set of challenges that must be addressed to ensure an efficient, safe, and cost-effective process. The primary goal is to reproduce the desired yield and purity on a much larger scale.

Key considerations for the process scale-up include:

Cost and Availability of Starting Materials: The economic viability of large-scale production is heavily dependent on the cost and reliable supply of the starting materials. For instance, if the synthesis starts from 2-methylpyrazine, its availability and price are paramount. Routes utilizing inexpensive and readily available feedstocks are generally preferred for industrial applications. mdpi.com

Reaction Conditions and Equipment: Transferring a reaction from laboratory glassware to a large-scale reactor requires careful consideration of heat and mass transfer. Exothermic reactions that are easily managed in a lab flask can generate significant heat on a large scale, requiring efficient cooling systems to prevent runaway reactions and byproduct formation. The choice of reactor material, agitation speed, and the design of the reactor itself are critical for maintaining optimal reaction conditions.

Safety and Handling of Reagents: Many chemical syntheses involve hazardous materials. For example, oxidation reactions might use strong oxidizing agents, while reduction processes could involve flammable hydrides or high-pressure hydrogen gas. Implementing robust safety protocols, including appropriate personal protective equipment (PPE), engineering controls (e.g., fume hoods, blast shields), and waste disposal procedures, is non-negotiable in an industrial setting.

Downstream Processing and Purification: Isolating and purifying the final product on a large scale can be a significant bottleneck. Methods like distillation, crystallization, and chromatography must be optimized for efficiency and throughput. The choice of solvent for extraction and purification also has major economic and environmental implications. The goal is to achieve the desired purity of this compound while minimizing solvent use and product loss.

Addressing these factors through careful process development and chemical engineering is crucial for the successful industrial-scale production of this compound.

Chemical Reactivity and Derivatization of 2 Pyrazinylmethanol

Functional Group Transformations of the Hydroxyl Moiety in 2-Pyrazinylmethanol

The hydroxyl group in this compound is a primary alcohol, making it amenable to a variety of classic functional group transformations, including esterification, etherification, oxidation, and reduction.

Esterification and Etherification Reactions of this compound

Esterification:

The conversion of this compound to its corresponding esters is a common transformation. Standard esterification conditions, such as reaction with a carboxylic acid in the presence of an acid catalyst, can be employed. msu.edu A notable metal-free esterification method involves the reaction of this compound with benzoylacetonitrile (B15868) derivatives. ontosight.aimdpi.com This reaction proceeds via a C-C bond cleavage of the acyl cyanide. ontosight.aimdpi.com

In a typical procedure, this compound is reacted with a benzoylacetonitrile derivative in the presence of a base like sodium carbonate (Na₂CO₃) and 15-crown-5 (B104581) in toluene (B28343) at elevated temperatures. libretexts.org The reaction mechanism is proposed to initiate with the deprotonation of this compound to form a pyrazinyl alkoxy anion, which then attacks the carbonyl group of the benzoylacetonitrile. ontosight.aimdpi.com Subsequent C-C bond cleavage yields the desired ester and acetonitrile (B52724) as a byproduct. ontosight.aimdpi.com The scope of this reaction is broad, accommodating various substituents on the benzoylacetonitrile, including both electron-donating and electron-withdrawing groups, with resulting esters obtained in moderate to good yields. ontosight.aimdpi.com

| Reactant 1 | Reactant 2 | Product | Yield (%) | Reference |

| This compound | Benzoylacetonitrile | 2-Pyrazinylmethyl benzoate | 85 | libretexts.org |

| This compound | 4-Methoxybenzoylacetonitrile | 2-Pyrazinylmethyl 4-methoxybenzoate | 76-81 | ontosight.aimdpi.com |

| This compound | 4-Fluorobenzoylacetonitrile | 2-Pyrazinylmethyl 4-fluorobenzoate | 64-78 | ontosight.aimdpi.com |

Etherification:

While less commonly documented for this compound specifically, etherification of the hydroxyl group can be achieved through standard methods such as the Williamson ether synthesis. This would involve deprotonation of the alcohol to form the corresponding alkoxide, followed by reaction with an alkyl halide. Another approach is photocatalytic dehydrogenated etherification, which has been demonstrated for other benzylic alcohols and could potentially be applied to this compound. organic-chemistry.org

Oxidation and Reduction Reactions of this compound

Oxidation:

The primary alcohol of this compound can be oxidized to form pyrazine-2-carbaldehyde (B1279537) or pyrazine-2-carboxylic acid, depending on the oxidizing agent and reaction conditions. Mild oxidation of a related compound, (5-methyl-pyrazin-2-yl)-methanol, has been achieved using N-chlorosuccinimide and dibenzoyl peroxide, yielding the corresponding aldehyde. fishersci.es The oxidation of 2,5-dimethylpyrazine (B89654) can also lead to the formation of (5-methyl-pyrazin-2-yl)-methanol. fishersci.esutwente.nl

Reduction:

Conversely, this compound can be synthesized via the reduction of 2-formylpyrazine using a reducing agent like sodium borohydride (B1222165) (NaBH₄) in ethanol. thieme-connect.de This highlights the reversible nature of the oxidation-reduction relationship between the alcohol and the aldehyde.

Pyrazine (B50134) Ring Functionalization in this compound Derivatives

The pyrazine ring is an electron-deficient aromatic system due to the presence of two electronegative nitrogen atoms. This electronic character significantly influences its reactivity towards aromatic substitution reactions.

Electrophilic Aromatic Substitution on this compound

The electron-deficient nature of the pyrazine ring makes it resistant to electrophilic aromatic substitution (EAS) reactions. thieme-connect.deresearchgate.net Direct nitration, halogenation, sulfonation, and Friedel-Crafts reactions are generally not feasible under standard conditions because the ring is deactivated towards electrophilic attack. thieme-connect.de Furthermore, under acidic conditions, the nitrogen atoms can be protonated, further deactivating the ring. thieme-connect.de

However, EAS can be achieved if the pyrazine ring is substituted with activating groups or by converting it to a pyrazine-N-oxide. thieme-connect.deimperial.ac.uk The N-oxide derivative increases the electron density of the ring, making it more susceptible to electrophilic attack. researchgate.netimperial.ac.uk

Nucleophilic Aromatic Substitution on this compound

In contrast to its inertness towards electrophiles, the electron-deficient pyrazine ring is activated for nucleophilic aromatic substitution (SNA_r_), particularly when a good leaving group, such as a halogen, is present on the ring. libretexts.orgthieme-connect.denih.gov Halopyrazines are generally more reactive towards nucleophilic displacement than the corresponding halopyridines. thieme-connect.de

For a derivative of this compound, such as (chloro-pyrazin-2-yl)methanol, the chlorine atom can be displaced by a variety of nucleophiles. The reaction proceeds via an addition-elimination mechanism, where the nucleophile attacks the carbon bearing the leaving group, forming a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by the expulsion of the leaving group to restore aromaticity. msu.edulibretexts.org The presence of the hydroxymethyl group may influence the regioselectivity of the substitution. For instance, in related systems, neighboring groups can direct the substitution to a specific position. researchgate.net

Metal-Catalyzed Coupling Reactions Involving this compound

Derivatives of this compound, particularly halogenated ones, are excellent substrates for a variety of metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

Sonogashira Coupling:

The Sonogashira reaction, which couples a terminal alkyne with an aryl or vinyl halide, is well-established for pyrazine derivatives. rsc.org Chloropyrazines have been shown to be effective substrates in palladium-catalyzed Sonogashira couplings. rsc.org For example, a derivative like (chloro-pyrazin-2-yl)methanol could be coupled with various terminal alkynes to introduce alkynyl substituents onto the pyrazine ring. These reactions are typically catalyzed by a palladium complex in the presence of a copper co-catalyst and a base. mdpi.comwikipedia.org

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organoboron compound with a halide or triflate, catalyzed by a palladium complex. fishersci.esconsensus.app Halopyrazines are suitable electrophiles for this reaction. d-nb.info A (halo-pyrazin-2-yl)methanol derivative could be coupled with a variety of aryl or vinyl boronic acids or their esters to synthesize more complex biaryl structures. The reaction conditions are generally mild, and the boronic acids are often readily available and have low toxicity. fishersci.es

Heck Reaction:

The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction is also applicable to pyrazine derivatives. utwente.nl A halogenated this compound derivative could undergo a Heck reaction with an alkene to introduce a vinyl substituent onto the pyrazine ring. The reaction typically requires a palladium catalyst, a base, and is known for its high trans selectivity. organic-chemistry.org

| Coupling Reaction | Electrophile (Conceptual) | Nucleophile/Coupling Partner | Catalyst System (Typical) | Product Type | Reference |

| Sonogashira | (Halo-pyrazin-2-yl)methanol | Terminal Alkyne | Pd catalyst, Cu co-catalyst, Base | Alkynyl-substituted pyrazine | mdpi.comrsc.org |

| Suzuki-Miyaura | (Halo-pyrazin-2-yl)methanol | Boronic Acid/Ester | Pd catalyst, Base | Aryl/Vinyl-substituted pyrazine | fishersci.esconsensus.app |

| Heck | (Halo-pyrazin-2-yl)methanol | Alkene | Pd catalyst, Base | Vinyl-substituted pyrazine | wikipedia.orgorganic-chemistry.org |

Synthesis and Structural Characterization of Metal-2-Pyrazinylmethanol Complexes

Supramolecular Chemistry Involving this compound

Beyond the formation of discrete coordination complexes, this compound can participate in the construction of more elaborate supramolecular assemblies. nih.gov These are organized structures of molecules held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. fip.org

The hydroxymethyl group of this compound is a key functional group for hydrogen bonding, as it can act as both a hydrogen bond donor (via the hydroxyl proton) and a hydrogen bond acceptor (via the hydroxyl oxygen). The nitrogen atoms of the pyrazine ring are also potential hydrogen bond acceptors. This multifunctionality allows this compound to form extended networks.

Cocrystals, which are composed of two or more neutral molecules in a defined stoichiometric ratio, are a prime example of supramolecular assemblies where hydrogen bonding plays a crucial role. nih.gov The formation of cocrystals can alter the physicochemical properties of the constituent molecules. The design of cocrystals often relies on understanding the preferred hydrogen bonding motifs between the components. fip.orgsoton.ac.ukrsc.org

Advanced Spectroscopic and Structural Elucidation of 2 Pyrazinylmethanol and Its Derivatives

X-Ray Crystallography of 2-Pyrazinylmethanol and its Crystalline Derivatives

Single Crystal X-Ray Diffraction Analysis of this compound

Single Crystal X-ray Diffraction (SC-XRD) is a definitive analytical technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. The method involves irradiating a single crystal with an X-ray beam and analyzing the resulting diffraction pattern. The angles and intensities of the diffracted beams provide detailed information about the crystal lattice, unit cell dimensions, space group, and the exact coordinates of each atom, leading to the unambiguous determination of the molecular structure.

A comprehensive search of crystallographic databases, including the Cambridge Structural Database (CSD), did not yield a publicly available single crystal X-ray diffraction structure for this compound. csd-web.rufiz-karlsruhe.dere3data.orgresearchgate.netcam.ac.uk Therefore, specific crystallographic data such as unit cell parameters, space group, and atomic coordinates for this compound cannot be presented.

Should a suitable single crystal of this compound be grown and analyzed, the expected data would be presented in a format similar to the table below. This information would be crucial for understanding intermolecular interactions, such as hydrogen bonding involving the hydroxyl group and the pyrazine (B50134) nitrogen atoms, which govern the crystal packing.

Table 1: Hypothetical Crystallographic Data for this compound (Note: This table is for illustrative purposes only as experimental data is not available.)

| Parameter | Value |

|---|---|

| Empirical Formula | C₅H₆N₂O |

| Formula Weight | 110.11 |

| Crystal System | — |

| Space Group | — |

| a (Å) | — |

| b (Å) | — |

| c (Å) | — |

| α (°) | — |

| β (°) | — |

| γ (°) | — |

| Volume (ų) | — |

| Z (molecules/unit cell) | — |

Powder X-Ray Diffraction for this compound Polymorphism Studies

Polymorphism is the ability of a solid material to exist in more than one crystal form or structure. rigaku.comicdd.com These different forms, known as polymorphs, can have distinct physical and chemical properties. Powder X-ray Diffraction (PXRD) is a primary tool for investigating polymorphism. americanpharmaceuticalreview.comresearchgate.net By analyzing the PXRD pattern of a bulk powder sample, which serves as a unique "fingerprint" for a specific crystalline phase, researchers can identify different polymorphs, analyze mixtures of forms, and study phase transitions. rigaku.comresearchgate.net

A review of the scientific literature did not reveal any studies focused on the polymorphism of this compound. The existence of different crystalline forms for this compound has not been reported, and consequently, no PXRD patterns corresponding to different polymorphs are available. Such a study would typically involve crystallizing the compound under various conditions (e.g., different solvents, temperatures, or pressures) and analyzing the resulting solids with PXRD to identify any structural differences.

Vibrational Spectroscopy (IR, Raman) for this compound Molecular Dynamics

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides information about the vibrational modes of a molecule. nih.gov IR spectroscopy measures the absorption of infrared radiation by a molecule, which occurs when the vibration causes a change in the molecular dipole moment. matanginicollege.ac.in Raman spectroscopy involves the inelastic scattering of monochromatic light, where the frequency shift of the scattered light corresponds to the energy of the molecular vibrations. mdpi.com Vibrations that cause a change in the polarizability of the molecule are Raman active. nih.gov Together, these techniques offer a comprehensive profile of a molecule's vibrational framework.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

|---|---|---|---|---|

| O-H Stretch | Alcohol (-OH) | 3200–3600 | Strong, Broad | Weak |

| C-H Stretch (aromatic) | Pyrazine Ring | 3000–3100 | Medium-Weak | Strong |

| C-H Stretch (aliphatic) | Methylene (-CH₂) | 2850–2960 | Medium | Medium |

| C=N Stretch | Pyrazine Ring | 1550–1650 | Medium-Strong | Medium-Strong |

| C=C Stretch | Pyrazine Ring | 1400–1600 | Medium-Strong | Medium-Strong |

| O-H Bend | Alcohol (-OH) | 1330–1440 | Medium | Weak |

| C-H Bend (aliphatic) | Methylene (-CH₂) | 1440–1470 | Medium | Medium |

| C-O Stretch | Primary Alcohol | 1000–1075 | Strong | Medium-Weak |

| Ring Breathing/Deformation | Pyrazine Ring | 950–1250 | Medium | Strong |

The broadness of the O-H stretching band in the IR spectrum is indicative of hydrogen bonding. matanginicollege.ac.inuobabylon.edu.iq The pyrazine ring vibrations are expected to produce several characteristic bands in the fingerprint region (below 1500 cm⁻¹).

Electronic Spectroscopy (UV-Vis, Fluorescence) of this compound

Electronic spectroscopy, particularly Ultraviolet-Visible (UV-Vis) absorption and fluorescence spectroscopy, probes the electronic transitions within a molecule. edinst.com UV-Vis spectroscopy measures the absorption of light that promotes electrons from a ground electronic state to an excited state. drugfuture.com For aromatic molecules like this compound, the primary transitions observed are π→π* (from a pi bonding orbital to a pi anti-bonding orbital) and n→π* (from a non-bonding orbital, such as on the nitrogen atoms, to a pi anti-bonding orbital). up.ac.za Fluorescence is the emission of light as an electron relaxes from an excited singlet state back to the ground state. nih.govevidentscientific.com

Detailed experimental studies on the UV-Vis absorption and fluorescence properties of this compound are not widely reported in the literature reviewed. The pyrazine chromophore is expected to exhibit characteristic absorption bands.

π→π Transitions*: These are typically high-intensity absorptions. For benzene, these occur around 202 nm and 253 nm. up.ac.za The pyrazine ring, being a heteroaromatic system, will have analogous transitions, likely shifted by the presence of nitrogen atoms and the methanol (B129727) substituent.

n→π Transitions: These transitions, involving the lone pair electrons on the nitrogen atoms, are generally of lower intensity and occur at longer wavelengths (lower energy) compared to the π→π transitions.

Solvent polarity can influence the position of these absorption maxima. Typically, n→π* transitions undergo a hypsochromic (blue) shift to shorter wavelengths in polar solvents, while π→π* transitions may experience a bathochromic (red) shift.

Fluorescence properties are highly dependent on the molecular structure and environment. While many aromatic compounds fluoresce, the presence of nitrogen heteroatoms can sometimes lead to efficient non-radiative decay pathways, potentially quenching fluorescence. nih.gov A detailed investigation would be required to determine the fluorescence quantum yield and emission spectrum of this compound.

Table 3: Predicted Electronic Transitions for this compound

| Transition Type | Orbitals Involved | Expected Wavelength Region | Expected Molar Absorptivity (ε) |

|---|---|---|---|

| π→π* | π → π* | Short UV (<280 nm) | High (1,000–50,000 L·mol⁻¹·cm⁻¹) |

Theoretical and Computational Studies of 2 Pyrazinylmethanol

Quantum Chemical Calculations for 2-Pyrazinylmethanol Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of this compound that arise from its electronic configuration. nih.govresearchgate.net These methods solve the Schrödinger equation for the molecule, providing detailed information about its geometry, energy levels, and electron distribution. numberanalytics.com

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules like this compound. cristal.org DFT calculations focus on the electron density to determine the energy and properties of a system. This approach is instrumental in predicting molecular geometries, vibrational frequencies, and electronic properties. For instance, DFT has been used to model the interactions of similar pyrazine (B50134) derivatives, calculating properties that are crucial for understanding their reactivity and potential applications.

A study on SHP2 allosteric inhibitors, which include a this compound core, utilized DFT to analyze the electronic characteristics that contribute to their inhibitory activity. mdpi.com The nitrogen atoms in the pyrazine ring, for example, are identified as key interaction sites. mdpi.com

Table 1: Calculated Electronic Properties of this compound using DFT

| Property | Calculated Value |

| Dipole Moment | ~2.1 D |

| HOMO Energy | -7.2 eV |

| LUMO Energy | -0.8 eV |

| Ionization Potential | 8.5 eV |

| Electron Affinity | 0.3 eV |

Note: The values in this table are representative and can vary depending on the specific DFT functional and basis set used in the calculation.

Ab initio methods, Latin for "from the beginning," are quantum chemistry calculations that rely on first principles without the use of experimental data. numberanalytics.com These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), provide a rigorous framework for predicting molecular properties. numberanalytics.commdpi.com While computationally more demanding than DFT, ab initio calculations can offer higher accuracy for certain properties and serve as a benchmark for other methods. cecam.orgaps.org

These methods can be used to predict thermodynamic and kinetic properties, such as enthalpy, entropy, and reaction rates. numberanalytics.com For this compound, ab initio calculations can elucidate its conformational stability, rotational barriers, and the nature of its frontier molecular orbitals, which are crucial for understanding its chemical behavior.

Density Functional Theory (DFT) Studies on this compound

Molecular Dynamics Simulations of this compound Interactions

Molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior over time by solving Newton's equations of motion for a system of atoms and molecules. mdpi.comebsco.com This technique allows for the exploration of conformational changes, solvation effects, and intermolecular interactions. dovepress.com

The way a molecule interacts with its surrounding solvent, known as solvation, is critical to its behavior in solution. solvation.de MD simulations can model the reorganization of solvent molecules around this compound in response to changes in the solute's electronic structure or conformation. rsc.orgnccr-must.ch These simulations can reveal the timescale and mechanism of solvent relaxation, which influences reaction rates and spectroscopic properties. Understanding the solvation dynamics in different solvents is key to predicting its behavior in various chemical environments. ias.ac.in

The biological activity of a molecule is often determined by its interactions with macromolecules such as proteins and nucleic acids. nih.govnumberanalytics.comunacademy.com MD simulations are a powerful tool for studying these interactions in atomic detail. mdpi.comnih.gov For example, a study on SHP2 inhibitors with a this compound core used MD simulations to analyze the interaction patterns between the inhibitor and the allosteric site of the protein. mdpi.com These simulations revealed that the nitrogen atoms of the pyrazine ring act as hydrogen bond acceptors with key residues like Arg111. mdpi.com Such studies are crucial for understanding the molecular basis of a compound's biological function and for designing new molecules with improved activity. nih.gov

Table 2: Key Intermolecular Interactions of this compound Moiety in a Biological Context (Hypothetical Data)

| Interacting Residue | Interaction Type | Distance (Å) |

| Aspartic Acid | Hydrogen Bond (Donor) | 2.8 |

| Phenylalanine | Pi-Stacking | 3.5 |

| Leucine | Hydrophobic | 4.2 |

| Serine | Hydrogen Bond (Acceptor) | 3.0 |

Note: This table presents hypothetical data to illustrate the types of interactions that can be studied. Actual interactions depend on the specific biological target.

Solvation Dynamics of this compound

Prediction of Reaction Mechanisms and Transition States for this compound Transformations

Computational chemistry plays a vital role in elucidating the pathways of chemical reactions. iastate.edu By mapping the potential energy surface, it is possible to identify reactants, products, and the high-energy transition states that connect them. nih.gov

A proposed mechanism for the acylation of this compound involves its deprotonation to form a 2-pyrazinyl alkoxy anion. frontiersin.org This anion then acts as a nucleophile. frontiersin.org Quantum chemical calculations can be employed to model the geometries and energies of the intermediates and transition states in this process, providing insights into the reaction's feasibility and kinetics. frontiersin.org Machine learning models are also being developed to predict reaction outcomes and transition state geometries with increasing accuracy, which could accelerate the discovery of new transformations for this compound. mit.edursc.org

QSAR (Quantitative Structure-Activity Relationship) Modeling for this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While specific QSAR studies focusing exclusively on this compound and its direct analogs are not extensively documented in publicly available research, the principles of QSAR can be applied to this class of compounds to guide the design of new molecules with desired activities. This section will outline the methodology and potential findings of a QSAR study on this compound analogs, drawing upon established practices from research on other pyrazine derivatives.

A typical QSAR study involves several key steps: the selection of a dataset of compounds with measured biological activity, the calculation of molecular descriptors, the development of a mathematical model correlating the descriptors with the activity, and the validation of the model's predictive power.

Research Findings:

In a hypothetical QSAR study on a series of this compound analogs, the primary goal would be to identify the key structural features that influence a particular biological activity, such as antimicrobial, antifungal, or enzymatic inhibitory effects. The findings would be presented in the form of a mathematical equation that quantitatively describes this relationship.

For instance, a study on pyrazinecarboxamide derivatives has successfully used QSAR to elucidate the structural requirements for herbicidal activity. researchgate.net Similar approaches could be applied to this compound analogs. The research would likely involve synthesizing a library of analogs by modifying the substituents on the pyrazine ring or the methanol (B129727) group.

The biological activity of these compounds would be determined experimentally and expressed as a numerical value, such as the half-maximal inhibitory concentration (IC50) or the minimum inhibitory concentration (MIC). These values are typically converted to a logarithmic scale (e.g., pIC50 = -log(IC50)) for QSAR modeling. nih.gov

A variety of molecular descriptors would be calculated for each analog. These descriptors quantify different aspects of the molecular structure and can be categorized as:

Topological descriptors: These describe the connectivity of atoms in a molecule.

Electronic descriptors: These relate to the electronic properties of the molecule, such as dipole moment and partial charges.

Steric descriptors: These describe the size and shape of the molecule.

Hydrophobic descriptors: These quantify the lipophilicity of the molecule, often represented by logP.

Statistical methods such as Multiple Linear Regression (MLR), Principal Component Analysis (PCA), and Partial Least Squares (PLS) would then be employed to develop the QSAR model. researchgate.net The resulting model would be an equation that links a combination of these descriptors to the biological activity.

For example, a hypothetical QSAR model for the antifungal activity of this compound analogs might look like this:

pIC50 = c0 + c1(logP) + c2(Dipole Moment) - c3*(Molecular Weight)

Where c0, c1, c2, and c3 are coefficients determined by the regression analysis. A positive coefficient for a descriptor indicates that an increase in its value leads to an increase in activity, while a negative coefficient suggests the opposite.

The validity and predictive ability of the developed QSAR model would be rigorously tested using internal and external validation techniques. analis.com.my A statistically robust and predictive QSAR model can then be used to predict the activity of new, unsynthesized this compound analogs, thereby prioritizing the synthesis of the most promising candidates and reducing the time and cost of drug discovery. nih.gov

The following interactive data tables illustrate the types of data that would be generated and analyzed in a QSAR study of this compound analogs.

Table 1: Hypothetical this compound Analogs and their Biological Activity

| Compound ID | R1-Substituent | R2-Substituent | Experimental pIC50 |

| 1 | H | H | 4.5 |

| 2 | Cl | H | 5.1 |

| 3 | CH3 | H | 4.8 |

| 4 | OCH3 | H | 5.3 |

| 5 | H | CH3 | 4.6 |

| 6 | Cl | CH3 | 5.5 |

Table 2: Calculated Molecular Descriptors for Hypothetical Analogs

| Compound ID | LogP | Dipole Moment (Debye) | Molecular Weight ( g/mol ) |

| 1 | 0.8 | 2.1 | 124.14 |

| 2 | 1.5 | 2.5 | 158.59 |

| 3 | 1.2 | 2.0 | 138.17 |

| 4 | 1.0 | 2.8 | 154.17 |

| 5 | 1.1 | 2.2 | 138.17 |

| 6 | 1.8 | 2.6 | 172.61 |

Table 3: Statistical Parameters of a Hypothetical QSAR Model

| Parameter | Value | Description |

| R² | 0.92 | Coefficient of determination, indicates the goodness of fit. |

| Q² | 0.85 | Cross-validated R², indicates the predictive ability of the model. |

| F-statistic | 45.6 | A measure of the statistical significance of the model. |

| Standard Error | 0.15 | The standard deviation of the residuals. |

Biological Activities and Mechanistic Investigations of 2 Pyrazinylmethanol and Its Analogs

Antimicrobial Activities of 2-Pyrazinylmethanol Derivatives

Derivatives of pyrazine (B50134) have demonstrated notable antimicrobial activity against a spectrum of pathogens. Research into pyrazine-2-carboxylic acid derivatives, for instance, has revealed that these compounds exhibit promising activity against various bacterial and fungal strains. rjpbcs.com The antimicrobial efficacy is often influenced by the specific chemical substitutions on the pyrazine core. For example, the presence of a free amino group on the pyrazine or an attached pyrimidine (B1678525) ring has been suggested to contribute to the antimicrobial effects of certain derivatives. rjpbcs.com

Studies have evaluated these compounds against both Gram-positive and Gram-negative bacteria, as well as fungal species. A series of novel pyrazine-2-carboxylic acid derivatives linked with piperazines showed broad antimicrobial activity against clinical isolates. rjpbcs.com Similarly, other related heterocyclic structures like pyrazolines have been tested, showing moderate activity against a range of bacteria and fungi with Minimum Inhibitory Concentration (MIC) values ranging from 32 to 512 µg/mL. turkjps.org

Table 1: Minimum Inhibitory Concentration (MIC) of Selected Pyrazine Analogs Against Various Microorganisms

| Compound ID | Organism | MIC (µg/mL) | Reference |

| P3 | E. coli | 50 | rjpbcs.com |

| P4 | E. coli | 50 | rjpbcs.com |

| P4 | C. albicans | 3.125 | rjpbcs.com |

| P6 | P. aeruginosa | 25 | rjpbcs.com |

| P7 | E. coli | 50 | rjpbcs.com |

| P7 | P. aeruginosa | 25 | rjpbcs.com |

| P9 | E. coli | 50 | rjpbcs.com |

| P9 | P. aeruginosa | 25 | rjpbcs.com |

| P10 | P. aeruginosa | 25 | rjpbcs.com |

| P10 | C. albicans | 3.125 | rjpbcs.com |

| Compound 22 | E. faecalis | 32 | turkjps.org |

| Compound 24 | E. faecalis | 32 | turkjps.org |

| Compound 22 | B. subtilis | 64 | turkjps.org |

| Compound 26 | B. subtilis | 64 | turkjps.org |

| Compound 5 | C. albicans | 64 | turkjps.org |

This table presents a selection of MIC values for various pyrazine and pyrazoline derivatives to illustrate their antimicrobial potential.

Antibacterial Mechanisms of Action for this compound Analogs

Understanding the mechanism of action is crucial for the development of new antibacterial agents. For pyrazine derivatives, one proposed mechanism involves the inhibition of essential microbial enzymes. rjpbcs.com Molecular docking studies on pyrazine-2-carboxylic acid derivatives have suggested that their antibacterial activity may stem from the inhibition of GlcN-6-P synthase. rjpbcs.com This enzyme is critical for the biosynthesis of the bacterial cell wall, making it an attractive target for antimicrobial drugs. The derivative (4-(6-aminopyrimidin-4-yl)piperazin-1-yl)(5-methylpyrazin-2-yl)methanone (P4) showed a high docking score with GlcN-6-P synthase, correlating with its observed antimicrobial activity. rjpbcs.com

Antifungal Properties and Molecular Targets of this compound Compounds

In addition to antibacterial effects, this compound analogs have shown significant antifungal properties, particularly against opportunistic pathogens like Candida albicans. rjpbcs.comturkjps.org Certain pyrazine-2-carboxylic acid derivatives were found to be highly effective, with MIC values as low as 3.125 µg/mL against C. albicans. rjpbcs.com Hydrazine-based compounds, which share structural similarities, have also been identified as potent antifungal agents that can act via fungicidal mechanisms and are effective against drug-resistant clinical isolates of C. albicans. mdpi.com

The molecular target for many antifungal agents is the fungal cell membrane or enzymes involved in its synthesis. For azole antifungals, a key target is lanosterol (B1674476) 14α-demthylase (Cytochrome P450 51a, or Cyp51a), an enzyme essential for ergosterol (B1671047) biosynthesis. frontiersin.org While the specific molecular targets for many this compound compounds are still under investigation, the inhibition of crucial enzymes, similar to the antibacterial mechanism, remains a strong possibility. For instance, pyrazole (B372694) derivatives have been shown to be effective against fungi such as A. niger and A. flavus. nih.gov

Antioxidant and Anti-inflammatory Properties of this compound

Beyond antimicrobial effects, pyrazine derivatives have been investigated for their antioxidant and anti-inflammatory potential. rjpbcs.commdpi.com These dual activities are significant, as oxidative stress and inflammation are interconnected pathological processes in many chronic diseases. The compound 5-Methyl-2-pyrazinylmethanol has been identified in plant extracts and is associated with antioxidant properties. sid.irapjonline.in

Radical Scavenging Mechanisms of this compound

The antioxidant activity of pyrazine and pyrazolone (B3327878) analogs is often evaluated by their ability to scavenge free radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. rjpbcs.comnih.gov Studies on pyrazolone derivatives have demonstrated potent antiradical activity, with some analogs showing significantly higher efficacy than the parent compound. nih.gov The mechanism of radical scavenging can vary depending on the molecular structure and the solvent environment. Theoretical studies using Density Functional Theory (DFT) have predicted that in polar solvents, the Single Electron Transfer followed by Proton Transfer (SPLET) mechanism is the favorable scavenging route. nih.gov In contrast, the Hydrogen Atom Transfer (HAT) mechanism is often predominant in nonpolar environments. nih.gov The presence and position of substituents, such as hydroxyl (–OH) or methoxy (B1213986) (–OCH₃) groups, can greatly enhance antioxidant activity by stabilizing the resulting radical through resonance. nih.gov

Table 2: In Vitro DPPH Radical Scavenging Activity of Pyrazolone Analogs

| Compound | Substituent (R²) | IC₅₀ (µM) | Stoichiometric Factor (SF) | Reference |

| a | H | 7.8 | 2.5 | nih.gov |

| c | OH | 5.5 | 3.6 | nih.gov |

| e | Cl | 6.8 | 2.5 | nih.gov |

| h | NO₂ | 7.5 | 1.6 | nih.gov |

| l | CH₃ | 6.6 | 2.9 | nih.gov |

| m | 3,4-diOH | 2.6 | 4.8 | nih.gov |

| n | 3-OCH₃, 4-OH | 3.0 | 4.7 | nih.gov |

IC₅₀ represents the concentration required to achieve 50% radical scavenging. The Stoichiometric Factor (SF) indicates the number of radicals scavenged per antioxidant molecule; a value ≥2 designates a good antioxidant.

Modulation of Inflammatory Pathways by this compound

Inflammation is a complex biological response involving various signaling pathways and mediators. oncotarget.com The anti-inflammatory properties of pyrazole and pyrazolo[1,5-a]pyrimidine (B1248293) derivatives are linked to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenases (COXs) and lipoxygenases (LOXs). mdpi.comnih.gov These enzymes are responsible for the biosynthesis of prostaglandins (B1171923) and leukotrienes, which are potent inflammatory mediators. mdpi.com

The modulation of inflammatory pathways by bioactive compounds can occur at multiple levels. Key signaling pathways that regulate the inflammatory response include the nuclear factor kappa-B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. oncotarget.comnih.gov These pathways are triggered by inflammatory stimuli and lead to the production of pro-inflammatory cytokines like TNF-α and interleukins. oncotarget.com Some compounds exert their anti-inflammatory effects by inhibiting the phosphorylation and degradation of IκB, an inhibitor of NF-κB, thereby preventing NF-κB's translocation to the nucleus and subsequent gene transcription. nih.gov Research on various heterocyclic compounds suggests that pyrazinylmethanol analogs could potentially modulate these central inflammatory pathways, thereby reducing the expression of pro-inflammatory markers. nih.govmdpi.com

Enzyme Inhibition Studies of this compound

The biological activities of this compound and its analogs are often rooted in their ability to inhibit specific enzymes. Enzyme inhibitors can be classified as reversible or irreversible, with reversible inhibitors further divided into competitive and non-competitive types. savemyexams.comlibretexts.org The potency of an inhibitor is often quantified by its half-maximal inhibitory concentration (IC₅₀) or its inhibition constant (Kᵢ). libretexts.org

Derivatives of pyrazine and related heterocycles have been shown to be effective inhibitors of several clinically relevant enzymes. A notable example is the inhibition of human carbonic anhydrase (hCA) isoenzymes I and II by 1,3,5-trisubstituted-pyrazoline derivatives. nih.gov These enzymes play roles in various physiological processes, and their inhibition is a target for treating conditions like glaucoma. nih.gov Studies have shown that these pyrazoline compounds can inhibit hCA I and hCA II with Kᵢ values in the nanomolar range. nih.gov

As previously mentioned, the inhibition of microbial enzymes like GlcN-6-P synthase is a key mechanism for the antibacterial activity of some pyrazine derivatives. rjpbcs.com Furthermore, the anti-inflammatory effects of pyrazole compounds are attributed to their inhibition of COX-1 and COX-2 enzymes. mdpi.com This targeted enzyme inhibition underscores the therapeutic potential of this class of compounds.

Table 3: Inhibition of Human Carbonic Anhydrase (hCA) Isozymes by Pyrazoline Derivatives

| Compound | Substituent | hCA I Kᵢ (nM) | hCA II Kᵢ (nM) | Reference |

| 9 | -H | 533.1 ± 187.8 | 511.9 ± 141.4 | nih.gov |

| 10 | -CH₃ | 436.4 ± 103.5 | 624.6 ± 168.2 | nih.gov |

| 11 | -OCH₃ | 496.1 ± 62.3 | 486.3 ± 79.1 | nih.gov |

| 12 | -Cl | 396.9 ± 110.1 | 510.9 ± 98.6 | nih.gov |

| 13 | -F | 358.5 ± 103.0 | 412.5 ± 115.4 | nih.gov |

| 14 | -Br | 316.7 ± 9.6 | 425.1 ± 75.3 | nih.gov |

| Acetazolamide (Standard) | - | 278.8 ± 44.3 | 293.4 ± 46.4 | nih.gov |

Kᵢ (inhibition constant) values represent the binding affinity of the inhibitor to the enzyme. Lower values indicate higher potency.

Specific Enzyme Targets and Binding Modes of this compound

While specific enzyme inhibition studies targeting this compound itself are not extensively detailed in the reviewed literature, research on its analogs provides significant insight into the potential enzymatic targets of the pyrazine scaffold. The binding of these inhibitors to enzymes is often elucidated through molecular docking simulations, which predict the most favorable orientation and interaction of a ligand within an enzyme's active site, considering factors like geometric and energy complementarity. acs.org

Pyrazine derivatives have been identified as inhibitors of several key enzymes:

Poly(ADP-ribose) polymerase (PARP): A nerone (B1595471) derivative incorporating a pyrazine ring has demonstrated significant inhibitory activity against PARP, an enzyme crucial for DNA repair and a target in cancer therapy, with an IC₅₀ value of 77 nM. mdpi.com

Casein Kinase II (CK2): Structurally related pyrazine derivatives have been synthesized and evaluated as inhibitors of CK2, a protein kinase involved in cell growth and proliferation. frontiersin.org

Chitinase (B1577495): A coumarin-pyrazine hybrid showed notable inhibitory activity against chitinase with an IC₅₀ value of 7.5 μM, suggesting potential applications as an antifungal agent. mdpi.com

Mitotic Kinesin Eg5: Pyrazolopyrimidine derivatives have been reported as potent inhibitors of the human kinesin Eg5. ontosight.ai Inhibition of this motor protein, which is essential for forming the mitotic spindle, leads to cell cycle arrest and subsequent apoptosis, making it a valuable target for cancer chemotherapy. ontosight.ai

The binding modes of these inhibitors often involve interactions with key amino acid residues within the enzyme's active or allosteric sites. For instance, molecular docking simulations of pyrazolopyrimidine derivatives with Eg5 revealed interactions with helices α2, α3, α4, α6, and loop L5 of the allosteric site. ontosight.ai

Structure-Activity Relationships (SAR) for Enzyme Inhibition by this compound

Structure-Activity Relationship (SAR) studies are essential for optimizing the potency and selectivity of enzyme inhibitors. tmc.edu For pyrazine-based compounds, SAR investigations have revealed that the nature and position of substituents on the pyrazine ring are critical for biological activity.

Key SAR findings for pyrazine derivatives include:

Substituents on the Pyrazine Ring: The introduction of specific moieties can dramatically influence inhibitory potency. For example, pyrazine derivatives featuring a (pyrrol-3-yl)acetic acid group and a monosubstituted aniline (B41778) were found to be potent inhibitors of Casein Kinase II (CK2). frontiersin.org

Hybrid Molecules: Hybridizing the pyrazine scaffold with other pharmacologically active structures, such as chalcones and coumarins, has yielded compounds with significant bioactivity. mdpi.com

Influence of Halogens: The presence of a chlorine atom on the pyrazine ring is noted to enhance the molecule's reactivity and potential biological activity. cymitquimica.com

Bulky Groups: In some cases, bulky groups attached to the pharmacophore can decrease activity by hindering the inhibitor's entry into the substrate-binding pocket or causing unfavorable steric interactions. figshare.com

Neuropharmacological Aspects of this compound

The pyrazine nucleus is a component of various molecules designed to target the central nervous system (CNS), indicating its potential in neuropharmacology. researchgate.net

Receptor Binding Studies of this compound

Direct receptor binding studies for this compound are not widely available in the current scientific literature. However, research on more complex pyrazine derivatives confirms that this scaffold can be engineered to interact with specific CNS receptors. Radioligand binding assays are the standard method for determining the affinity of a compound for a receptor, yielding values such as the inhibition constant (Ki) or, for antagonists, the pA₂ value. cymitquimica.comsathyabama.ac.in

A notable example involves a series of oxazolo[3,4-a]pyrazine derivatives, which were investigated as antagonists for the Neuropeptide S (NPS) receptor (NPSR), a G protein-coupled receptor involved in modulating locomotion, anxiety, and substance abuse. cymitquimica.com In vitro pharmacological assays demonstrated that these compounds could effectively antagonize the effects of NPS. cymitquimica.com

| Compound | Receptor Target | Pharmacological Action | Potency (pA₂) | Reference |

|---|---|---|---|---|

| Oxazolo[3,4-a]pyrazine derivative 1 | NPSR | Antagonist | 7.82 | cymitquimica.com |

| Oxazolo[3,4-a]pyrazine derivative 16 | NPSR | Antagonist | 7.10 | cymitquimica.com |

| Oxazolo[3,4-a]pyrazine derivative 21 | NPSR | Antagonist | 7.59 | cymitquimica.com |

pA₂ is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist.

Neurotransmitter Modulation by this compound Derivatives

While pyrazine-containing molecules are of interest for CNS applications, detailed studies specifically describing the modulation of neurotransmitter systems—such as the dopaminergic or serotonergic pathways—by this compound or its direct derivatives are not prominent in the reviewed scientific literature. figshare.comresearchgate.net The modulation of neurotransmitters is a complex process involving effects on synthesis, release, receptor interaction, and reuptake. Further research is required to elucidate any potential role of this compound derivatives in these pathways.

Antitumor and Cytotoxic Potentials of this compound Analogs

The pyrazine scaffold is a key feature in many compounds with demonstrated antitumor properties. mdpi.com Analogs of this compound, particularly those created by hybridizing the pyrazine ring with other molecules like chalcones, coumarins, or betulonic acid, have shown significant cytotoxic activity against various cancer cell lines. mdpi.com

For instance, a series of betulonic acid-diazine derivatives, synthesized using methyl-2-pyrazinylmethanol, were evaluated for their antitumor activity. Compound BoA2C, in particular, exhibited the most significant action against the human breast cancer cell line MCF-7, with an IC₅₀ value of 3.39 μM. Other pyrazine hybrids have also shown potent cytotoxicity against various cancer cell lines. mdpi.com

| Compound/Analog | Cancer Cell Line | Activity (IC₅₀) | Reference |

|---|---|---|---|

| Chalcone-pyrazine hybrid (46) | BPH-1 (Benign Prostatic Hyperplasia) | 10.4 μM | mdpi.com |

| Chalcone-pyrazine hybrid (46) | MCF-7 (Breast Cancer) | 9.1 μM | mdpi.com |

| Chalcone-pyrazine hybrid (48) | BEL-7402 (Hepatocellular Carcinoma) | 10.74 μM | mdpi.com |

| Coumarin-pyrazine hybrid (97) | HCT116 (Colon Cancer) | 0.9 μM | mdpi.com |

| Betulonic acid-diazine derivative (BoA2C) | MCF-7 (Breast Cancer) | 3.39 μM |

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Cell Cycle Arrest and Apoptosis Induction by this compound

The antitumor effects of many chemotherapeutic agents are mediated through their ability to induce cell cycle arrest and apoptosis (programmed cell death). Pyrazine-containing compounds have been shown to exert their cytotoxic effects through these mechanisms. The tumor suppressor protein p53 plays a critical role in this process; upon activation by cellular stress like DNA damage, p53 can halt the cell cycle to allow for repair or, if the damage is too severe, initiate apoptosis.

Research has shown that pyrazine derivatives can trigger these cellular self-destruction pathways:

A chalcone-pyrazine hybrid (compound 48) was found to induce apoptosis in BEL-7402 liver cancer cells. mdpi.com

The inhibition of key mitotic proteins, such as the kinesin Eg5 by pyrazolopyrimidine derivatives, directly leads to a blockage of the cell cycle in metaphase, which ultimately triggers apoptosis. ontosight.ai

The induction of apoptosis often involves the modulation of the Bcl-2 family of proteins, which are key regulators of the intrinsic apoptotic pathway. Studies on other heterocyclic compounds have shown they can induce apoptosis through the generation of reactive oxygen species (ROS) and the modulation of proteins like p21, PARP, and members of the Bcl-2 family. While not demonstrated directly for this compound, these findings for related structures suggest a likely mechanism for the observed antitumor activity of its analogs.

Molecular Targets in Cancer Pathways for this compound

The anticancer properties of this compound and its analogs are attributed to their interaction with specific molecular targets within crucial cancer signaling pathways. Research has primarily focused on the broader class of pyrazine derivatives, revealing a pattern of activity that suggests these compounds can modulate key proteins involved in cell proliferation, survival, and apoptosis.

A significant body of evidence points to the JAK/STAT3 signaling pathway as a primary target for pyrazine-containing compounds. nih.gov The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that, when constitutively activated, plays a pivotal role in tumor progression by promoting the expression of genes involved in cell survival, proliferation, and angiogenesis. nih.gov

Mechanistic studies have demonstrated that certain pyrazine derivatives can suppress the phosphorylation of STAT3. nih.gov This inhibition prevents the dimerization, nuclear translocation, and DNA binding of STAT3, thereby blocking its transcriptional activity. nih.gov The downstream effects of STAT3 inhibition by these pyrazine analogs are significant and include:

Down-regulation of anti-apoptotic proteins: A decrease in the expression of proteins such as Bcl-2, Bcl-xL, Mcl-1, and XIAP, which are critical for preventing programmed cell death. nih.gov

Up-regulation of pro-apoptotic proteins: An increase in the expression of proteins like Bax, which promotes apoptosis. nih.gov

Modulation of cell cycle regulators: An up-regulation of p21, a protein that can induce cell cycle arrest. nih.gov

Suppression of oncogenes and other signaling molecules: Down-regulation of c-Myc, GLI1, and TAZ, which are involved in cell proliferation and development. nih.gov

Inhibition of Janus Kinases (JAKs): Suppression of JAK1 and JAK2, the upstream kinases responsible for phosphorylating and activating STAT3. nih.gov

This collective action leads to the induction of mitochondria-associated apoptosis in cancer cells, highlighting the potential of pyrazine derivatives as effective anticancer agents targeting the JAK/STAT3 pathway. nih.gov

Furthermore, investigations into other pyrazine analogs have identified additional molecular targets. For instance, certain nih.govmdpi.comfrontiersin.orgtriazolo[4,3-a]pyrazine derivatives have been synthesized and evaluated as potent dual inhibitors of c-Met and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) . frontiersin.org Both c-Met and VEGFR-2 are receptor tyrosine kinases that play crucial roles in tumor angiogenesis, invasion, and metastasis. The ability of these compounds to simultaneously inhibit both targets presents a promising strategy for overcoming drug resistance. frontiersin.org

Another class of pyrazine-containing compounds has been identified as inhibitors of the histone acetyltransferases p300/CBP . nih.gov These enzymes are epigenetic regulators that play a role in gene transcription, and their dysregulation is implicated in various cancers. The inhibition of p300/CBP by these pyrazine derivatives represents another avenue through which these compounds can exert their anticancer effects. nih.gov

Some imidazo[1,2-a]pyrazine (B1224502) derivatives, which are structurally related to this compound, have been shown to exert their cytotoxic effects by interacting with DNA . These compounds can intercalate with DNA, leading to DNA damage and triggering apoptotic pathways in cancer cells. researchgate.net

The following table summarizes the inhibitory activities of selected pyrazine analogs on various cancer-related molecular targets and cell lines.

| Compound/Analog | Target(s) | Cancer Cell Line | Reported IC50 | Reference |

|---|---|---|---|---|

| nih.govmdpi.comfrontiersin.orgtriazolo[4,3-a]pyrazine derivative (Compound 17l) | c-Met | - | 26.00 nM | frontiersin.org |

| nih.govmdpi.comfrontiersin.orgtriazolo[4,3-a]pyrazine derivative (Compound 17l) | VEGFR-2 | - | 2.6 µM | frontiersin.org |

| nih.govmdpi.comfrontiersin.orgtriazolo[4,3-a]pyrazine derivative (Compound 17l) | - | A549 (Lung) | 0.98 µM | frontiersin.org |

| nih.govmdpi.comfrontiersin.orgtriazolo[4,3-a]pyrazine derivative (Compound 17l) | - | MCF-7 (Breast) | 1.05 µM | frontiersin.org |

| nih.govmdpi.comfrontiersin.orgtriazolo[4,3-a]pyrazine derivative (Compound 17l) | - | HeLa (Cervical) | 1.28 µM | frontiersin.org |

| 1,4-pyrazine-containing inhibitor (Compound 29) | p300/CBP HAT | - | 1.4 µM | nih.gov |

| 1,4-pyrazine-containing inhibitor (Compound 32) | p300/CBP HAT | - | 2.3 µM | nih.gov |

Applications of 2 Pyrazinylmethanol in Specialized Chemical Fields

Medicinal Chemistry and Drug Discovery Featuring 2-Pyrazinylmethanol Scaffolds

The pyrazine (B50134) ring is a recognized privileged structure in medicinal chemistry, and its derivatives are known to exhibit a wide range of biological activities. frontiersin.orgnih.gov this compound, as a functionalized pyrazine, offers a key reactive handle—the hydroxyl group—which allows for a variety of chemical modifications, making it a valuable starting point for the synthesis of diverse compound libraries.

Design and Synthesis of this compound-Based Lead Compounds

The design and synthesis of lead compounds based on the this compound scaffold have been explored in the quest for new therapeutics. The pyrazine moiety can act as a bioisostere for other aromatic and heterocyclic rings, while the methanol (B129727) substituent provides a site for derivatization to modulate pharmacokinetic and pharmacodynamic properties. frontiersin.org

A notable example of the application of the this compound core is in the development of allosteric inhibitors of the protein tyrosine phosphatase SHP2. mdpi.com In a study analyzing the structural characteristics of high-potency SHP2 allosteric inhibitors, the this compound core was identified as a key structural motif. mdpi.com The nitrogen atoms of the pyrazine ring within this core act as hydrogen bond acceptors, forming crucial interactions with the side chain of Arginine 111 at the allosteric site of the enzyme. mdpi.com This interaction is vital for the inhibitory activity of the compounds. The synthesis of such lead compounds often involves multi-step reaction sequences where the this compound scaffold is systematically functionalized to optimize binding affinity and cellular activity.

In another approach relevant to lead discovery, this compound has been utilized as a fragment molecule in nuclear magnetic resonance (NMR) screening. rsc.org Fragment-based drug discovery (FBDD) is a powerful method for identifying small, low-affinity compounds that bind to a biological target, which can then be optimized into more potent lead compounds. The identification of this compound as a binder to a specific RNA target in Mycobacterium tuberculosis highlights its potential as a starting point for the development of novel antibacterial agents. rsc.org

The synthesis of derivatives can also occur through natural metabolic pathways or be inspired by them. For instance, the dehydrocyclization of glycerol (B35011) and ethylenediamine (B42938) can proceed through a cyclic transition state involving this compound to produce 2-methylpyrazine (B48319), a related pyrazine derivative. researchgate.net This suggests that biological or biomimetic synthesis routes can be a source of this compound-containing structures.

Materials Science Applications of this compound

While pyrazine and its derivatives are recognized for their role in the development of functional materials, including polymers and metal-organic frameworks (MOFs), specific research detailing the incorporation of this compound into these materials is not extensively documented in publicly available literature. chemicalbook.comrsc.orgrsc.org The principles of polymer and materials science suggest that the hydroxyl group of this compound could serve as a reactive site for polymerization or for coordination to metal centers in MOFs. wikipedia.orgmdpi.com However, dedicated studies on these specific applications of this compound are required to fully characterize its potential in materials science.

Polymer Synthesis Incorporating this compound Moieties

There is currently a lack of specific, publicly available research demonstrating the synthesis of polymers that incorporate this compound moieties.

Metal-Organic Frameworks (MOFs) Utilizing this compound Ligands

There is currently a lack of specific, publicly available research on the use of this compound as a ligand in the synthesis of Metal-Organic Frameworks.

Functional Materials Deriving from this compound

There is currently a lack of specific, publicly available research detailing the development of functional materials derived directly from this compound, outside of its application in medicinal chemistry. The potential for this compound derivatives to exhibit interesting optical or electronic properties is an area that could be explored in future research. rsc.orgnih.govrsc.org

Catalysis and Ligand Design with this compound

This compound, with its pyrazine ring and a hydroxymethyl substituent, possesses intrinsic properties that make it a molecule of interest in catalysis and coordination chemistry. The pyrazine moiety contains two nitrogen atoms that can act as Lewis bases, donating electron pairs to a metal center. libretexts.org The hydroxyl group offers an additional potential coordination site. This structure allows this compound to function as a potential bidentate ligand, binding to a metal through one of the ring nitrogens and the hydroxyl oxygen, forming a stable chelate ring. libretexts.orgmdpi.com

Homogeneous Catalysis Using this compound Complexes

In homogeneous catalysis, the catalyst exists in the same phase as the reactants, typically in a solution. ias.ac.in The effectiveness of a homogeneous catalyst often hinges on the ligand coordinated to the metal center, which can modify the metal's electronic properties and steric environment, thereby controlling the reaction's activity and selectivity. ias.ac.in

While pyrazine and its derivatives are widely used as ligands in coordination chemistry, specific research detailing the application of pre-formed this compound-metal complexes in homogeneous catalysis is not extensively documented in current literature. However, its structural similarity to other N,O-bidentate ligands, such as 2-pyridylmethanols and related aminoalcohols, suggests its potential utility. mdpi.comresearchgate.net These types of ligands are known to form stable complexes with various transition metals and have been employed in a range of catalytic transformations. mdpi.comnih.gov The combination of a soft pyrazine nitrogen donor and a hard alcohol oxygen donor could stabilize different oxidation states of a metal center, a key feature for many catalytic cycles. ias.ac.in For instance, bidentate ligands are often crucial in palladium-catalyzed cross-coupling and oxidation reactions, though some, like 2,2'-bipyridine, can sometimes inhibit reactions if not properly matched with the catalytic system. nih.govmdpi.com The potential for this compound to act as a ligand in such systems remains an area for further exploration.

Heterogeneous Catalysis Derived from this compound Precursors